molecular formula C8H10N2 B1371323 5-Cyclopropylpyridin-2-amine CAS No. 893738-68-6

5-Cyclopropylpyridin-2-amine

Cat. No. B1371323
Key on ui cas rn: 893738-68-6
M. Wt: 134.18 g/mol
InChI Key: BBYIRRCVJZYNIH-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a solution of 5-cyclopropyl-pyridin-2-ylamine (1.1 g, 8.19 mmol) in dry chloroform (100 mL) was added bromine (0.42 mL, 8.2 mmol) in chloroform (11 mL) at room temperature and stirred for 18 hours. An aqueous solution of sodium thiosulfate was added, the aqueous phase was extracted with dichloromethane, the combined organic phases were dried over sodium sulfate, the solvent was evaporated and the residue purified by silica gel chromatography using ethyl acetate/hexane as eluent. The title compound was obtained as light yellow oil (1.0 g, 57%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
57%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[CH:6][C:7]([NH2:10])=[N:8][CH:9]=2)[CH2:3][CH2:2]1.[Br:11]Br.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)(Cl)Cl>[Br:11][C:6]1[C:7]([NH2:10])=[N:8][CH:9]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(CC1)C=1C=CC(=NC1)N
Name
Quantity
0.42 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)C1CC1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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